[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine
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Overview
Description
[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine is a chemical compound with a complex structure that includes a piperidine ring substituted with a phenyl-ethanesulfonyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The phenyl-ethanesulfonyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring and methylamine group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine can be compared with other similar compounds, such as:
N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine: This compound has a similar sulfonyl group but differs in its overall structure and biological activity.
Cerdulatinib: Another compound with a sulfonyl group, used in clinical research for its potential therapeutic effects.
Properties
Molecular Formula |
C14H22N2O2S |
---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
[1-(2-phenylethylsulfonyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C14H22N2O2S/c15-12-14-6-9-16(10-7-14)19(17,18)11-8-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 |
InChI Key |
KLPGAGFVEHPRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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